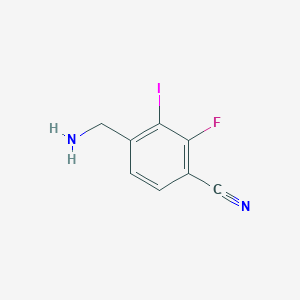
Cinnoline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnoline-7-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the cinnoline family. Cinnolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a cinnoline ring with a cyano group attached at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline-7-carbonitrile can be achieved through various methods. One common approach involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins in the presence of piperidine under controlled microwave irradiation . This method provides a convenient and efficient route to obtain polyfunctionally substituted cinnolines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted reactions and other green chemistry approaches can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cinnoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The cyano group at the 7th position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents such as dioxane and bases like piperidine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted cinnoline derivatives.
Aplicaciones Científicas De Investigación
Cinnoline-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and other therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as luminescence agents.
Mecanismo De Acción
The mechanism of action of cinnoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Cinnoline-7-carbonitrile is structurally similar to other nitrogen-containing heterocycles, such as:
- Quinoxalines
- Quinazolines
- Phthalazines
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the cyano group at the 7th position. This unique structure contributes to its distinct chemical reactivity and biological activities .
Propiedades
Fórmula molecular |
C9H5N3 |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
cinnoline-7-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-7-1-2-8-3-4-11-12-9(8)5-7/h1-5H |
Clave InChI |
BDWQNHWQCKHREQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B15247644.png)
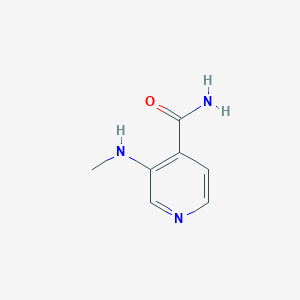
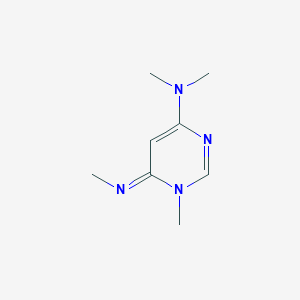
![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)

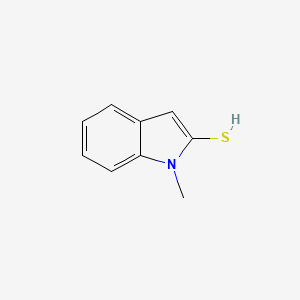
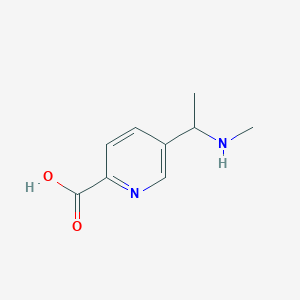
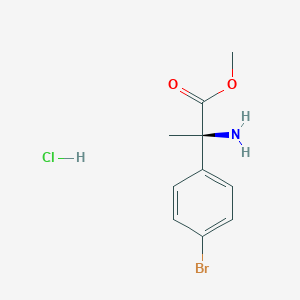
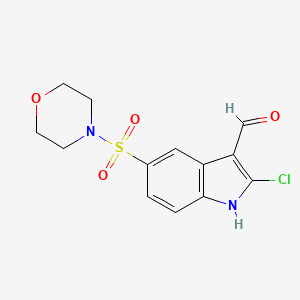
![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)
![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
